REACTION_SMILES
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[CH3:1][S:2](=[O:3])[CH3:4].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:33][CH2:34][O:35][C:36]([CH3:37])=[O:38].[CH3:5][O:6][C:7]([c:8]1[cH:9][c:10]([CH2:18][CH2:19][CH2:20][OH:21])[c:11]([O:16][CH3:17])[c:12]([O:14][CH3:15])[cH:13]1)=[O:22].[Cl:30][CH2:31][Cl:32]>>[CH3:5][O:6][C:7]([c:8]1[cH:9][c:10]([CH2:18][CH2:19][CH:20]=[O:21])[c:11]([O:16][CH3:17])[c:12]([O:14][CH3:15])[cH:13]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(CCCO)c(OC)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(CCC=O)c(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |